Enhanced Lipophilicity (LogP 3.7) Compared to Primary Amine (LogP 2.0) and N-Methyl (LogP 2.5) Analogs
The cyclohexylamino substituent of the target compound confers a significantly higher lipophilicity compared to its primary amine (2-amino-5-bromopyridine) and N-methyl (5-bromo-N-methylpyridin-2-amine) analogs. The computed XLogP3-AA value for 2-cyclohexylamino-5-bromopyridine is 3.7 [1], whereas 2-amino-5-bromopyridine has a LogP of 1.98-2.01 [2] and 5-bromo-N-methylpyridin-2-amine has a reported LogP of 2.49 [3]. This represents an increase in LogP of approximately 1.7 units (a 50-fold increase in partition coefficient) relative to the primary amine analog.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.7 |
| Comparator Or Baseline | 2-Amino-5-bromopyridine: LogP = 1.98-2.01; 5-Bromo-N-methylpyridin-2-amine: LogP = 2.49 |
| Quantified Difference | Delta LogP = +1.7 vs. 2-amino analog; +1.2 vs. N-methyl analog. |
| Conditions | Computed value (XLogP3 3.0) for target; experimental and computed values for comparators. |
Why This Matters
Increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration, making this compound a more suitable intermediate for CNS-targeted drug discovery programs.
- [1] PubChem. (2026). Compound Summary for CID 29772372, 2-Cyclohexylamino-5-bromopyridine. National Center for Biotechnology Information. View Source
- [2] ChemSrc. (n.d.). CAS No. 1072-97-5: 2-Amino-5-bromopyridine. ChemSrc. View Source
- [3] ChemSrc. (n.d.). CAS No. 84539-30-0: 5-Bromo-N-methylpyridin-2-amine. ChemSrc. View Source
